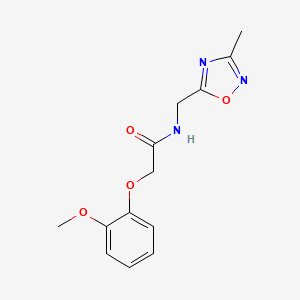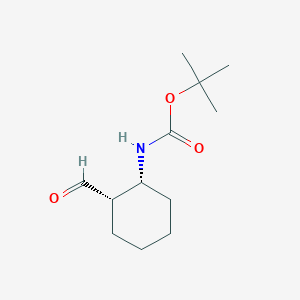![molecular formula C16H16N2O2 B2976197 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 430443-35-9](/img/structure/B2976197.png)
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a phenol group (a benzene ring with a hydroxyl group), and a benzoxazole group (a fused benzene and oxazole ring). These functional groups could potentially give this compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenol and benzoxazole groups) would likely make the compound relatively stable, while the amino group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could potentially participate in acid-base reactions, the phenol group could undergo reactions typical of alcohols, and the benzoxazole group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group and a phenol group could potentially make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Photo-Physical Characteristics
- Compounds including 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and their photo-physical properties studied. These compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics, indicating potential applications in photophysical research (Padalkar et al., 2011).
Efficient Synthesis Methods
- An efficient synthesis method for 2-substituted benzoxazoles, which can include structures similar to the compound , has been developed. This method has advantages like mild reaction conditions and recyclable catalyst and solvent, potentially aiding in the synthesis of compounds with biological activities (Fan et al., 2011).
Application in Chitosan Derivatives
- A regioselective aminomethylation of phenolic compounds was accomplished through a Mannich reaction. This process has been applied to chitosan, a natural polyaminosaccharide, to produce new derivatives with improved solubility in organic solvents (Omura et al., 2001).
Antimicrobial Activity
- Novel compounds including 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol have been synthesized and evaluated for antibacterial and antifungal activities. These studies suggest potential applications in developing antimicrobial agents (Padalkar et al., 2016).
Photophysical Property Study
- Fluorescent 2-substituted benzoxazole derivatives have been synthesized and their photophysical properties studied. These compounds show potential for applications in fluorescence-based technologies (Phatangare et al., 2013).
Application in Polymer Synthesis
- Research has explored the use of phenolic compounds in the synthesis of thermally stable polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRQRBEYMBAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)



![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)
![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)


![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2976133.png)

